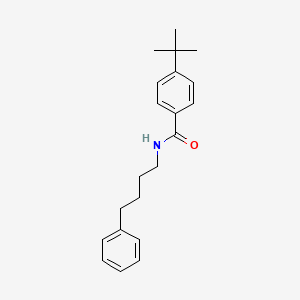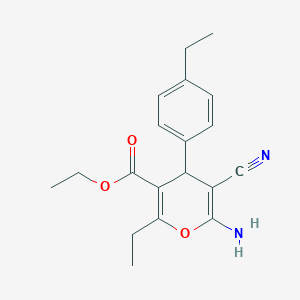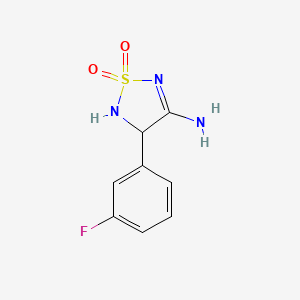![molecular formula C40H24N2O5 B5035905 5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound '5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is also known as OBIC or OBI, and its chemical formula is C40H24N2O4.
Wissenschaftliche Forschungsanwendungen
OBIC has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. OBIC-based materials have shown promising properties such as high thermal stability, good solubility, and strong fluorescence. These properties make them suitable for use in electronic devices, sensors, and imaging applications.
Wirkmechanismus
The mechanism of action of OBIC is not yet fully understood. However, it is believed that the molecule interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their conformation and function. OBIC has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting its potential use as a therapeutic agent.
Biochemical and Physiological Effects
OBIC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OBIC can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that OBIC can reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of OBIC is its synthetic accessibility and high purity. It can be synthesized in large quantities and purified through simple methods. Another advantage is its versatility, as it can be modified to incorporate different functional groups and improve its properties. However, one limitation of OBIC is its low solubility in water, which can hinder its use in biological applications. Another limitation is its potential toxicity, which requires careful evaluation before use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of OBIC. One direction is the exploration of its potential applications in organic electronics and optoelectronics. OBIC-based materials have shown promising properties for use in electronic devices such as organic field-effect transistors and organic light-emitting diodes. Another direction is the investigation of its therapeutic potential for cancer and other diseases. OBIC has shown promising results in vitro and in vivo, and further studies are needed to evaluate its safety and efficacy. Additionally, the development of new synthetic methods and modifications of OBIC could lead to improved properties and applications.
Synthesemethoden
The synthesis of OBIC involves the reaction of 2,2'-biphenyldicarboxylic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The resulting product is then purified through recrystallization or column chromatography. The yield of OBIC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Eigenschaften
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindol-5-yl]oxy-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O5/c43-37-31-21-19-27(23-33(31)39(45)41(37)35-17-9-7-15-29(35)25-11-3-1-4-12-25)47-28-20-22-32-34(24-28)40(46)42(38(32)44)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPVPFVKPTUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)

![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)